molecular formula C16H32O B14095264 2-Hexadecen-1-ol CAS No. 22104-83-2

2-Hexadecen-1-ol

Cat. No.: B14095264
CAS No.: 22104-83-2
M. Wt: 240.42 g/mol
InChI Key: MIDSQDHRRBSMIZ-UHFFFAOYSA-N
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Description

2-Hexadecen-1-ol, also known as E-2-Hexadecen-1-ol, is an organic compound with the molecular formula C₁₆H₃₂O. It is a long-chain unsaturated alcohol with a double bond between the second and third carbon atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexadecen-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding aldehyde or ketone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Another method involves the hydroboration-oxidation of 1-hexadecene, where the double bond is converted to an alcohol group .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of fatty acids or their esters. This process involves the use of metal catalysts such as palladium or nickel under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hexadecen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with metal catalysts (palladium, nickel)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Saturated alcohols

    Substitution: Halides

Scientific Research Applications

2-Hexadecen-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexadecen-1-ol involves its interaction with cellular components. It is believed to exert its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hexadecen-1-ol is unique due to its specific double bond position, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and makes it suitable for specific applications in various fields .

Properties

CAS No.

22104-83-2

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

hexadec-2-en-1-ol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-15,17H,2-13,16H2,1H3

InChI Key

MIDSQDHRRBSMIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCO

Origin of Product

United States

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